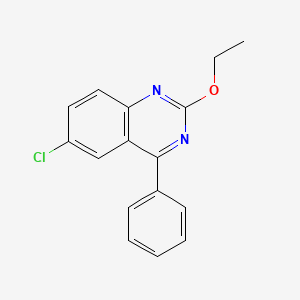

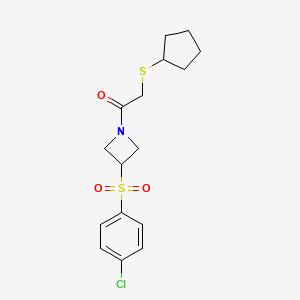

6-Chloro-2-ethoxy-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives has been the subject of research for many years . For instance, 4-Chloro-2-phenylquinazoline was used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .Molecular Structure Analysis

The molecular formula of 6-Chloro-2-ethoxy-4-phenylquinazoline is C16H13ClN2O . The average mass is 284.740 Da and the monoisotopic mass is 284.071655 Da .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-2-ethoxy-4-phenylquinazoline: is a quinazoline derivative that has been explored for its potential in medicinal chemistry. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial , anti-inflammatory , analgesic , antipsychotic , antifungal , antimalarial , anticonvulsant , anti-Parkinsonism , and anticancer properties . This compound serves as a building block for synthesizing various pharmacologically active molecules.

Agriculture

In agriculture, the reactivity of quinazoline derivatives like 6-Chloro-2-ethoxy-4-phenylquinazoline can be harnessed to create novel compounds with potential use as pesticides or growth regulators . The ability to synthesize diverse quinazoline derivatives allows for the development of targeted solutions for crop protection and yield enhancement.

Material Science

The unique structure of 6-Chloro-2-ethoxy-4-phenylquinazoline makes it a candidate for research in material science, particularly in the development of biomedical materials , electronic materials , and energy materials . Its properties could be utilized in creating advanced materials with specific characteristics.

Industrial Applications

Quinazoline derivatives are valuable in various industrial applications, including the synthesis of dyes , polymers , and chemical intermediates . The versatility of 6-Chloro-2-ethoxy-4-phenylquinazoline can lead to innovations in manufacturing processes and product development.

Environmental Science

Research into the environmental applications of 6-Chloro-2-ethoxy-4-phenylquinazoline includes its potential use in environmental monitoring and remediation efforts . Its chemical properties could be beneficial in detecting and neutralizing pollutants.

Biochemistry

In biochemistry, 6-Chloro-2-ethoxy-4-phenylquinazoline can be used to study enzyme reactions and metabolic pathways . It may also serve as a probe or a reagent in biochemical assays, contributing to our understanding of biological processes at the molecular level.

Pharmacology

The pharmacological applications of 6-Chloro-2-ethoxy-4-phenylquinazoline are vast, with research indicating its use in the development of new therapeutic drugs . It is particularly significant in the synthesis of compounds with antitumor and antiproliferative activities.

Chemistry Research

In the field of chemistry, 6-Chloro-2-ethoxy-4-phenylquinazoline is a subject of ongoing research due to its potential as a multifunctionalized scaffold . It provides a versatile foundation for the synthesis of novel compounds with desired chemical properties.

Eigenschaften

IUPAC Name |

6-chloro-2-ethoxy-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYLMZPCAMEQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-ethoxy-4-phenylquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)

![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)

![5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2927164.png)

![1-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2927165.png)